Pentamidine-d4 2HCl (pentane-1,1,5,5-d4)
Description
Overview of Pentamidine (B1679287) as a Parent Antimicrobial Agent
Pentamidine is an aromatic diamidine compound that has been in medical use for decades as a broad-spectrum anti-infective agent. wikipedia.orgnih.gov It is active against a range of protozoa and fungi. nih.gov
Pentamidine's history as a therapeutic agent dates back to the late 1930s.
1937: First used for the treatment of African trypanosomiasis (sleeping sickness). wikipedia.orgacs.org
1938: Discovered to have antiprotozoal activity. acpjournals.org
1940: Employed in the treatment of leishmaniasis. wikipedia.orgacs.org
1950: Registered as pentamidine mesylate. wikipedia.org
Early 1980s: A surge in requests for its use in treating Pneumocystis jirovecii pneumonia (PCP) in young men was a key indicator in the emergence of the HIV/AIDS epidemic. wikipedia.org
1984: Re-emerged on the market in its isethionate form and was approved for use in the United States for PCP. wikipedia.orgnih.govacpjournals.org
Pentamidine is considered an orphan drug by the U.S. Food and Drug Administration and is on the World Health Organization's List of Essential Medicines. wikipedia.org
Interactive Data Table: Key Historical Milestones of Pentamidine
| Year | Milestone | Reference(s) |
|---|---|---|
| 1937 | First used to treat African trypanosomiasis | wikipedia.orgacs.org |
| 1938 | Antiprotozoal activity discovered | acpjournals.org |
| 1940 | Used to treat leishmaniasis | wikipedia.orgacs.org |
| 1950 | Registered as pentamidine mesylate | wikipedia.org |
| Early 1980s | Key in identifying the emergence of the HIV/AIDS epidemic | wikipedia.org |
| 1984 | Approved in the U.S. for Pneumocystis jirovecii pneumonia | wikipedia.orgnih.govacpjournals.org |
The precise molecular mechanism of action of pentamidine is not fully understood, but research suggests it operates through multiple pathways to exert its antimicrobial effects. wikipedia.orgdrugbank.com It is believed to be taken up and concentrated within microorganisms, where it interferes with several critical cellular processes. nih.gov
The proposed mechanisms include:
DNA Interaction: Pentamidine binds to adenine-thymine (A-T) rich regions of DNA, potentially forming cross-links and intercalating into the DNA helix, which disrupts DNA replication and transcription. wikipedia.orgpatsnap.com
Inhibition of Synthesis: It is thought to inhibit the synthesis of DNA, RNA, proteins, and phospholipids, which are essential for the microorganism's survival. nih.govdrugbank.com
Enzyme Inhibition: Pentamidine inhibits topoisomerase enzymes in the mitochondria of Pneumocystis jirovecii and Trypanosoma parasites, leading to a breakdown of the mitochondrial genome. wikipedia.org
Disruption of Mitochondrial Function: The drug can disrupt the mitochondrial membrane potential, inhibiting the production of ATP and leading to cellular energy depletion. patsnap.com
Interference with Polyamine Synthesis: It can disrupt the biosynthesis of polyamines, which are crucial for stabilizing nucleic acids and proteins. patsnap.com
Recent findings also suggest that pentamidine can weaken the outer membrane of multidrug-resistant Gram-negative bacteria, allowing other antibiotics to penetrate and be effective. acs.org
Interactive Data Table: Proposed Mechanisms of Action for Pentamidine
| Mechanism | Description | Reference(s) |
|---|---|---|
| DNA Binding | Binds to A-T rich regions, intercalates, and disrupts replication/transcription. | wikipedia.orgpatsnap.com |
| Synthesis Inhibition | Inhibits the synthesis of DNA, RNA, proteins, and phospholipids. | nih.govdrugbank.com |
| Enzyme Inhibition | Inhibits topoisomerase enzymes in parasite mitochondria. | wikipedia.org |
| Mitochondrial Disruption | Disrupts mitochondrial membrane potential, inhibiting ATP production. | patsnap.com |
| Polyamine Synthesis Interference | Disrupts the biosynthesis of polyamines, affecting nucleic acid and protein stability. | patsnap.com |
Specificity of Pentamidine-d4 2HCl as a Stable Isotope-Labeled Analogue
Pentamidine-d4 2HCl is specifically designed as a stable isotope-labeled internal standard for use in quantitative bioanalysis, most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). In such analyses, a known quantity of the deuterated standard is added to a biological sample containing the non-deuterated drug (analyte). Because the deuterated and non-deuterated compounds are chemically almost identical, they exhibit very similar behavior during sample preparation and analysis, such as extraction, ionization, and chromatographic retention.
The key difference lies in their molecular weight. The mass spectrometer can distinguish between the analyte and the internal standard based on this mass difference. This allows for precise and accurate quantification of the drug, as any loss of the analyte during the analytical process will be mirrored by a proportional loss of the internal standard, enabling a reliable correction.
The chemical properties of Pentamidine-d4 2HCl are presented in the table below:
| Property | Value |
| Chemical Formula | C₁₉H₂₂D₄Cl₂N₄O₂ |
| Molecular Weight | 417.37 g/mol |
| CAS Number | 1276197-32-0 |
| Synonyms | Pentamidine-d4 2HCl (pentane-1,1,5,5-d4) |
Rationale for Deuteration at the Pentane-1,1,5,5-d4 Positions
The selection of the pentane-1,1,5,5-d4 positions for deuteration in Pentamidine-d4 2HCl is a strategic choice rooted in the metabolic pathways of the parent compound. Pentamidine is primarily metabolized in the liver by cytochrome P450 (CYP450) enzymes. nih.gov Research has shown that a significant metabolic pathway for pentamidine involves the hydroxylation of its flexible pentane (B18724) chain. nih.gov
Studies using rat liver microsomes have identified the formation of 2-pentanol (B3026449) and 3-pentanol (B84944) analogs of pentamidine as major metabolites. nih.gov This indicates that the pentane chain is a "metabolic soft spot," a site susceptible to enzymatic modification. While the hydroxylation occurs at the second and third positions of the pentane chain, the placement of deuterium (B1214612) atoms at the adjacent C1 and C5 positions is a deliberate strategy.
Therefore, the deuteration at the pentane-1,1,5,5-d4 positions serves a dual purpose: it provides the necessary mass difference for detection by mass spectrometry while also enhancing the metabolic stability of the molecule, ensuring it acts as a reliable internal standard for the quantification of pentamidine in complex biological matrices.
Properties
Molecular Formula |
C19H26Cl2N4O2 |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
4-[5-(4-carbamimidoylphenoxy)-1,1,5,5-tetradeuteriopentoxy]benzenecarboximidamide;dihydrochloride |
InChI |
InChI=1S/C19H24N4O2.2ClH/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;;/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);2*1H/i12D2,13D2;; |
InChI Key |
HWURPQUPKQFGJI-XQZXWLSLSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCC([2H])([2H])OC1=CC=C(C=C1)C(=N)N)OC2=CC=C(C=C2)C(=N)N.Cl.Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.Cl.Cl |
Origin of Product |
United States |
Synthetic Methodologies for Pentamidine D4 2hcl
Synthetic Pathways to Pentamidine-d4 2HCl
While the exact industrial synthesis of Pentamidine-d4 2HCl is proprietary, a chemically sound pathway can be constructed based on known organic reactions and syntheses of analogous compounds. nih.govresearchgate.net The structure of Pentamidine (B1679287) consists of two benzamidine (B55565) groups linked by a 1,5-dioxypentane chain. cymitquimica.com The deuteration at the 1,1,5,5-positions of the pentane (B18724) bridge dictates that the key step is the synthesis of a deuterated pentane precursor.
A plausible route begins with the synthesis of a deuterated C5 linker, which is then coupled with the aromatic portions of the molecule.
Deuteration of a Glutarate Ester: The synthesis of the key intermediate, pentane-1,1,5,5-d4-1,5-diol, can be achieved via the reduction of a glutaric acid derivative, such as dimethyl glutarate. google.comgoogle.com Using a powerful deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) in an anhydrous ether solvent would reduce both ester groups to furnish the desired tetradeuterated diol.
Conversion to a Dihalide: The resulting pentane-1,1,5,5-d4-1,5-diol can then be converted to a more reactive intermediate suitable for ether synthesis, such as 1,5-dibromopentane-1,1,5,5-d4 (B164288). This transformation can be accomplished by reacting the diol with hydrobromic acid (HBr), a standard method for converting alcohols to alkyl bromides. chemicalbook.com
Williamson Ether Synthesis: The final assembly of the carbon skeleton involves a Williamson ether synthesis. The deuterated 1,5-dibromopentane-1,1,5,5-d4 is reacted with two equivalents of 4-cyanophenol in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone (B3395972) or DMF). This reaction forms the diaryl ether linkage, yielding 4,4'-(pentane-1,1,5,5-d4-diylbis(oxy))dibenzonitrile.
Pinner Reaction and Salt Formation: The two nitrile groups of the precursor are then converted to the final amidine functionalities. This is typically achieved via the Pinner reaction, which involves treating the dinitrile with anhydrous hydrogen chloride (HCl) gas in an alcohol like ethanol, followed by reaction with ammonia. nih.gov This sequence forms the bis-amidine, which is isolated as its stable dihydrochloride (B599025) (2HCl) salt, yielding the final product, Pentamidine-d4 2HCl.
| Step | Reaction | Key Reagents & Conditions | Purpose |
| 1 | Ester Reduction | Reagents: Dimethyl glutarate, Lithium aluminum deuteride (LiAlD₄), Diethyl ether. Conditions: Anhydrous, 0°C to reflux. | Incorporates deuterium (B1214612) at the 1 and 5 positions of the pentane chain. |
| 2 | Bromination | Reagents: Pentane-1,1,5,5-d4-1,5-diol, 48% aq. HBr, H₂SO₄ (cat.). Conditions: Reflux. | Creates a reactive electrophile for the subsequent ether synthesis. chemicalbook.com |
| 3 | Williamson Ether Synthesis | Reagents: 1,5-dibromopentane-1,1,5,5-d4, 4-Cyanophenol, K₂CO₃. Solvent: Acetone or DMF. Conditions: Reflux. | Couples the deuterated pentane linker with the aromatic rings. nih.gov |
| 4 | Pinner Reaction | Reagents: 1) Anhydrous HCl in Ethanol; 2) Anhydrous NH₃ in Methanol. Conditions: 1) 0°C; 2) Reflux. | Converts the nitrile groups into the required amidine functional groups. nih.gov |
Optimization would involve fine-tuning parameters such as reaction time, temperature, and stoichiometry to maximize the conversion at each stage while minimizing side reactions.
Purification of the final product and intermediates is essential. Standard techniques in organic synthesis are employed, with special attention paid to verifying the isotopic labeling.
Chromatography: Column chromatography is used to purify intermediates, such as the dinitrile precursor, separating it from unreacted starting materials or byproducts.
Recrystallization: The final product, Pentamidine-d4 2HCl, being a solid salt, is typically purified by recrystallization from an appropriate solvent system to achieve high chemical purity.
Isotopic Purity Analysis: Throughout the process, analytical techniques are vital. Mass Spectrometry (MS) is used to confirm the molecular weight of the intermediates and the final product, verifying the incorporation of four deuterium atoms. brightspec.com Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool; ¹H NMR is used to confirm the absence of proton signals at the 1,1,5,5-positions, while ²H NMR can be used to directly observe the deuterium signal, confirming the site-specific nature of the labeling. brightspec.com
Isotopic Purity and Chemical Purity Assessment in Deuterated Analogues
The comprehensive evaluation of deuterated drug analogues, such as Pentamidine-d4 2HCl, necessitates a stringent assessment of both isotopic and chemical purity. These analyses are crucial to ensure the quality, consistency, and reliability of the compound for its intended applications, particularly when used as an internal standard in pharmacokinetic studies or as a therapeutic agent itself. The primary goals are to quantify the degree of deuterium incorporation and to identify and quantify any impurities, whether they are residual starting materials, byproducts of the synthesis, or potential degradants.
Detailed Research Findings
The assessment of purity for deuterated compounds like Pentamidine-d4 2HCl employs a combination of advanced analytical techniques, primarily high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgjk-sci.com These methods provide detailed insights into the molecular structure and composition of the synthesized compound.
Isotopic Purity Assessment
Isotopic purity is a critical parameter that defines the percentage of the deuterated analogue in relation to its non-deuterated counterpart and other isotopic variants. wikipedia.org For Pentamidine-d4 2HCl, the objective is to confirm the incorporation of four deuterium atoms at the specified positions (pentane-1,1,5,5-d4) and to determine the abundance of other isotopologues (d0, d1, d2, d3, etc.).
High-resolution mass spectrometry, particularly techniques like electrospray ionization-high-resolution mass spectrometry (ESI-HRMS), is a powerful tool for this purpose. jk-sci.com ESI-HRMS can distinguish between the different isotopologues based on their precise mass-to-charge ratios. wikipedia.org The high resolving power of the instrument allows for the separation of the peaks corresponding to the desired d4-analogue from the d0 (unlabeled pentamidine) and other partially deuterated species. The relative abundance of these peaks is used to calculate the isotopic purity of the sample. jk-sci.com
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR and ²H NMR, provides complementary information. In the ¹H NMR spectrum of Pentamidine-d4 2HCl, the absence or significant reduction of the signals corresponding to the protons at the 1 and 5 positions of the pentane chain would confirm successful deuteration. ²H NMR, on the other hand, would show a signal at the chemical shift corresponding to the deuterium atoms, directly confirming their presence and location within the molecule.
Chemical Purity Assessment
Chemical purity analysis aims to detect and quantify any non-isotopic impurities in the sample. These impurities can arise from various sources, including the starting materials, side reactions during the synthesis, or degradation of the final product.
High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a UV detector or a mass spectrometer (LC-MS), is the standard method for determining chemical purity. The sample is passed through a chromatographic column that separates the main compound from any impurities based on their physicochemical properties. The area under each peak in the resulting chromatogram is proportional to the concentration of the corresponding substance, allowing for the quantification of the purity of Pentamidine-d4 2HCl.
The combination of these analytical techniques provides a comprehensive profile of both the isotopic and chemical purity of Pentamidine-d4 2HCl, ensuring its suitability for research and other applications.
Interactive Data Tables
The following tables summarize the key analytical techniques and typical results obtained during the purity assessment of Pentamidine-d4 2HCl.
Table 1: Analytical Techniques for Purity Assessment of Pentamidine-d4 2HCl
| Analytical Technique | Purpose | Key Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic Purity Assessment | - Determination of the mass-to-charge ratio of different isotopologues. - Calculation of the percentage of d4, d3, d2, d1, and d0 species. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Isotopic and Structural Confirmation | - ¹H NMR: Confirmation of the absence of protons at the deuterated positions. - ²H NMR: Direct detection and localization of deuterium atoms. - ¹³C NMR: Confirmation of the overall carbon skeleton. |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity Assessment | - Separation and quantification of the main compound and any impurities. - Determination of the percentage purity of the drug substance. |
Table 2: Illustrative Purity Data for a Batch of Pentamidine-d4 2HCl
| Parameter | Method | Specification | Result |
| Isotopic Purity (d4 %) | HRMS | ≥ 98% | 99.2% |
| d0-Isotopologue | HRMS | ≤ 0.5% | 0.1% |
| d1-Isotopologue | HRMS | ≤ 1.0% | 0.4% |
| d2-Isotopologue | HRMS | ≤ 0.5% | 0.2% |
| d3-Isotopologue | HRMS | ≤ 0.5% | 0.1% |
| Chemical Purity | HPLC | ≥ 99.0% | 99.7% |
| Individual Impurity | HPLC | ≤ 0.1% | < 0.05% |
| Total Impurities | HPLC | ≤ 0.3% | 0.15% |
Advanced Analytical Characterization of Pentamidine D4 2hcl
Chromatographic Separations Coupled with Detection Methods
Chromatographic techniques are pivotal for isolating Pentamidine-d4 2HCl from complex biological matrices, enabling its accurate detection and quantification.
High Performance Liquid Chromatography (HPLC) with Specialized Detectors
High Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of pentamidine (B1679287) and its deuterated analogs. Various HPLC methods have been developed, often employing reversed-phase chromatography with C18 columns. nih.govnih.govresearchgate.netualberta.canih.gov For detection, UV absorbance is a common and effective method, with wavelengths typically set around 262 nm or 270 nm. nih.govualberta.canih.gov
One study detailed a rapid HPLC method for pentamidine in plasma using a µBondapak C-18 column. nih.gov The mobile phase consisted of acetonitrile (B52724), 0.1% H3PO4, and 0.1% NaCl (20:80), and detection was achieved by UV absorbance at 262 nm. nih.gov Another method utilized a C18 column with a mobile phase of 18% acetonitrile, 2% methanol, 0.2 M ammonium (B1175870) acetate, and 0.5% triethylamine. nih.gov More advanced techniques like Ultra High Performance Liquid Chromatography (UPLC) coupled with photodiode array (PDA) or fluorescence detectors have also been employed, offering enhanced separation efficiency. nih.gov A UPLC method for pentamidine used an Acquity UPLC® HSS T3 column with a mobile phase of 0.1% formic acid and acetonitrile. nih.gov
The selection of the stationary phase and mobile phase composition is critical for achieving optimal separation and resolution. mdpi.com For instance, a base-deactivated C18 column was used with a mobile phase of acetonitrile (24%) and 0.025 M monobasic phosphate (B84403) buffer (pH 3.2) to develop a rapid and reproducible assay for pentamidine. researchgate.netualberta.canih.gov
Table 1: HPLC Methods for Pentamidine Analysis
| Chromatographic System | Column | Mobile Phase | Detector | Reference |
|---|---|---|---|---|
| HPLC | µBondapak C-18 | Acetonitrile, 0.1% H3PO4, 0.1% NaCl (20:80) | UV (262 nm) | nih.gov |
| HPLC | C18 | 18% Acetonitrile, 2% Methanol, 0.2 M Ammonium Acetate, 0.5% Triethylamine | Diode Array | nih.gov |
| UPLC | Acquity UPLC® HSS T3 | 0.1% Formic Acid (v/v) and Acetonitrile | PDA or Fluorescence | nih.gov |
| HPLC | Base-deactivated C18 (5µ) | Acetonitrile (24%) and 0.025M Monobasic Phosphate Buffer, pH 3.2 (76%) | UV (270 nm) | researchgate.netualberta.canih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. nih.govnih.gov The use of a stable isotope-labeled internal standard, such as Pentamidine-d4 2HCl, is the preferred approach in LC-MS bioanalysis. aptochem.com This is because a deuterated internal standard exhibits nearly identical extraction recovery, chromatographic retention time, and ionization response to the unlabeled analyte, effectively compensating for variability during sample preparation and analysis. aptochem.com
In a typical LC-MS/MS workflow, the parent drug and its deuterated internal standard are first separated by liquid chromatography. Following separation, they enter the mass spectrometer, where they are ionized, typically by electrospray ionization (ESI). In the tandem mass spectrometer, specific precursor ions (the molecular ions of pentamidine and pentamidine-d4) are selected and fragmented to produce characteristic product ions. The instrument then monitors these specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), which provides exceptional specificity and sensitivity for quantification. nih.govmdpi.com
For pentamidine, LC-MS/MS methods have been developed to study its metabolism. nih.gov While specific MRM transitions for Pentamidine-d4 2HCl are proprietary to the laboratories developing the assays, the principle involves selecting a unique mass transition for the deuterated standard that is distinct from the non-deuterated analyte to avoid any potential interference. aptochem.com
Table 2: Conceptual LC-MS/MS Parameters for Pentamidine and Pentamidine-d4
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| Pentamidine | [M+H]+ | Specific fragment ion | Positive ESI |
| Pentamidine-d4 | [M+H]+ (4 Da higher than Pentamidine) | Specific fragment ion (may be the same or different from Pentamidine) | Positive ESI |
Method Validation for Deuterated Standards in Bioanalytical Research
Accuracy and Precision: Accuracy measures the closeness of determined values to the true value, while precision reflects the reproducibility of the measurements. patsnap.com For regulated bioanalysis, acceptance criteria for accuracy and precision are typically within ±15% (±20% at the lower limit of quantification). nih.gov
Selectivity and Specificity: The method must be able to differentiate the analyte and internal standard from other endogenous components in the biological matrix. patsnap.com This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention times of the analyte and internal standard. nih.gov
Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard must be evaluated. nih.gov The use of a co-eluting stable isotope-labeled internal standard like Pentamidine-d4 2HCl is ideal for compensating for matrix effects, as it is affected in the same way as the analyte. aptochem.comnih.gov
Stability: The stability of the analyte in the biological matrix must be assessed under various conditions that mimic sample handling and storage, including bench-top stability, freeze-thaw stability, and long-term storage stability. fda.gov
Internal Standard Suitability: The validation must confirm that the internal standard response is consistent across the analytical run. fda.gov Any significant variability in the internal standard signal could indicate problems with the assay and must be investigated. fda.govnih.gov
Table 3: Key Bioanalytical Method Validation Parameters
| Validation Parameter | Description | General Acceptance Criteria | Reference |
|---|---|---|---|
| Accuracy | Closeness of the mean test results to the true concentration. | Within ±15% of the nominal value (±20% at LLOQ). | nih.gov |
| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (CV) ≤15% (≤20% at LLOQ). | nih.govnih.gov |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte and IS. | patsnap.com |
| Matrix Factor | Assessment of the ion suppression or enhancement from the biological matrix. | The CV of the IS-normalized matrix factor should be ≤15%. | nih.gov |
| Recovery | The extraction efficiency of an analytical method. | Should be consistent and reproducible, though 100% is not required. | fda.gov |
| Stability | Analyte stability in the matrix under various storage and processing conditions. | Mean concentration within ±15% of the nominal concentration. | fda.gov |
Research Applications of Pentamidine D4 2hcl As a Stable Isotope Standard
Quantitative Bioanalysis in Preclinical Research
The precise quantification of drugs and their metabolites in biological matrices is a cornerstone of preclinical research. Pentamidine-d4 2HCl is instrumental in this domain, particularly in the context of mass spectrometry-based assays.
In quantitative bioanalysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential to ensure the accuracy and precision of the results. The ideal IS co-elutes with the analyte of interest and experiences similar ionization and matrix effects. Pentamidine-d4 2HCl is an excellent internal standard for the quantification of pentamidine (B1679287) for several reasons:
Similar Physicochemical Properties: Being structurally almost identical to pentamidine, Pentamidine-d4 2HCl exhibits nearly identical chromatographic retention times, extraction recovery, and ionization efficiency.
Mass Differentiation: The mass difference of +4 Da between Pentamidine-d4 and the unlabeled pentamidine allows for their distinct detection by the mass spectrometer, preventing signal overlap.
Correction for Variability: Any sample loss during extraction, or variations in instrument response, will affect both the analyte and the internal standard to the same extent. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to highly reliable quantification.
The use of a stable isotope-labeled internal standard like Pentamidine-d4 2HCl is considered the gold standard in quantitative mass spectrometry.
Table 1: Comparison of Pentamidine and Pentamidine-d4 2HCl as Analyte and Internal Standard
| Feature | Pentamidine (Analyte) | Pentamidine-d4 2HCl (Internal Standard) | Rationale for Use |
| Chemical Structure | C₁₉H₂₄N₄O₂ | C₁₉H₂₀D₄N₄O₂ · 2HCl | Near-identical structure ensures similar behavior during analysis. |
| Molecular Weight | 340.42 g/mol | 344.45 g/mol (for the free base) | Mass difference allows for distinct detection in the mass spectrometer. |
| Chromatographic Behavior | Elutes at a specific retention time. | Co-elutes with the analyte. | Ensures both compounds experience the same chromatographic conditions. |
| Ionization Efficiency | Subject to ionization enhancement or suppression. | Experiences the same ionization effects as the analyte. | The ratio of analyte to IS signal corrects for matrix effects. |
The development of robust analytical methods is crucial for accurately determining the concentration of pentamidine in complex biological matrices such as plasma, tissue homogenates, and urine. The use of Pentamidine-d4 2HCl facilitates the creation of highly sensitive and specific assays. By optimizing LC-MS/MS parameters, including the selection of specific precursor and product ion transitions for both pentamidine and its deuterated internal standard, a high degree of selectivity can be achieved. This ensures that the measured signal originates solely from the compound of interest, even in the presence of other endogenous or exogenous substances. The ability to correct for analytical variability with Pentamidine-d4 2HCl allows for the detection and quantification of pentamidine at very low concentrations, which is often necessary in preclinical studies.
Elucidation of Metabolic Pathways in Biological Systems (In Vitro and Animal Models)
Understanding how a drug is metabolized is a critical aspect of drug development. Pentamidine-d4 2HCl can be employed as a tracer to investigate the metabolic fate of pentamidine in various biological systems.
In metabolic studies, Pentamidine-d4 2HCl can be administered to in vitro systems, such as liver microsomes or hepatocytes, or to animal models. By analyzing biological samples with high-resolution mass spectrometry, researchers can distinguish between the administered deuterated compound and its unlabeled counterpart. This allows for the unambiguous identification of metabolites derived from the administered drug. The characteristic isotopic pattern of the deuterium-labeled metabolites provides a clear signature, facilitating their detection and structural elucidation. This approach helps in mapping the complete metabolic profile of pentamidine.
The substitution of hydrogen with deuterium (B1214612) can sometimes influence the rate of metabolic reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and if the cleavage of this bond is the rate-limiting step in a metabolic transformation, the deuterated compound will be metabolized more slowly. By comparing the rate of metabolism of pentamidine with that of Pentamidine-d4 2HCl in in vitro systems, researchers can determine if a significant KIE exists. If the deuteration at the pentane (B18724) chain slows down the metabolism of pentamidine, it could suggest that this part of the molecule is a primary site for metabolic attack. This information is valuable for understanding the drug's metabolic stability and for designing new analogues with improved pharmacokinetic properties.
Pharmacokinetic Profiling in Preclinical Models
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. Accurate pharmacokinetic profiling is essential for predicting a drug's behavior in humans. The use of Pentamidine-d4 2HCl as an internal standard is crucial for generating reliable pharmacokinetic data in preclinical animal models, such as rats and mice. By enabling accurate measurement of pentamidine concentrations in plasma and various tissues over time, key pharmacokinetic parameters can be determined with high confidence.
Table 2: Key Pharmacokinetic Parameters Determined Using Pentamidine-d4 2HCl as an Internal Standard
| Parameter | Description | Importance in Preclinical Research |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| t1/2 | Elimination half-life | Indicates the time it takes for the drug concentration to decrease by half. |
| CL | Clearance | Measures the volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues. |
The precision and accuracy afforded by using Pentamidine-d4 2HCl as an internal standard in these studies are critical for making informed decisions in the drug development process.
Determination of Absorption, Distribution, and Excretion
The use of Pentamidine-d4 2HCl is fundamental in accurately characterizing the absorption, distribution, and excretion (ADE) of Pentamidine. In these studies, the deuterated compound is used as an internal standard in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
When researchers analyze biological samples (such as blood, plasma, urine, or tissue homogenates) to determine the concentration of Pentamidine, a known quantity of Pentamidine-d4 2HCl is added to each sample. Because the stable isotope standard (SIS) behaves nearly identically to the analyte (unlabeled Pentamidine) during sample extraction, chromatography, and ionization, it can be used to correct for any loss of the analyte during sample processing and for variations in instrument response. This ensures a high degree of accuracy and precision in the quantification of Pentamidine concentrations.
Studies have shown that Pentamidine exhibits minimal systemic absorption when administered via inhalation, with plasma concentrations being only a small fraction of those achieved after intravenous administration. nih.gov Furthermore, the drug tends to accumulate in tissues, with a long half-life and detectable levels found long after administration has ceased. nih.govcapes.gov.br The precise measurement of these low concentrations and the tracking of the drug's disposition over time are significantly enhanced by the use of a stable isotope standard like Pentamidine-d4 2HCl.
Table 1: Illustrative Data on Pentamidine Distribution (Note: This table is illustrative, based on typical findings in distribution studies where a stable isotope standard would be essential for accurate quantification.)
| Tissue | Illustrative Concentration (µg/g) | Time Post-Administration |
| Lung | 30 | After 5th dose |
| Liver | >50 | After 5th dose |
| Kidney | >50 | After 5th dose |
| Spleen | >40 | After 5th dose |
| Adrenal Gland | >50 | After 5th dose |
Data derived from principles discussed in reference capes.gov.br.
Comparative Pharmacokinetic Studies of Deuterated vs. Non-Deuterated Pentamidine in Animal Models
A significant area of pharmaceutical research involves the strategic replacement of hydrogen with deuterium in drug molecules to intentionally alter their metabolic profiles. nih.govnih.gov This "deuterium switch" leverages the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.gov Since many drugs are metabolized by enzymes that break C-H bonds, deuteration at a site of metabolism can slow this process down. nih.govresearchgate.net
In the context of Pentamidine, comparative pharmacokinetic studies in animal models (e.g., rats, dogs) would be designed to investigate if Pentamidine-d4 itself has a different pharmacokinetic profile compared to its non-deuterated counterpart. The goals of such a study would be to determine if the deuteration at the pentane-1 and pentane-5 positions, which are potential sites for metabolism, leads to changes in key pharmacokinetic parameters.
Researchers would administer equivalent doses of both Pentamidine and Pentamidine-d4 to different groups of animals and then measure the plasma concentrations of each compound over time. The analysis would rely on LC-MS/MS, where each compound could be distinctly quantified.
Table 2: Hypothetical Comparative Pharmacokinetic Parameters in an Animal Model (Rat) (Note: This table presents hypothetical data to illustrate the potential outcomes of a comparative study based on the known principles of the kinetic isotope effect.)
| Parameter | Non-Deuterated Pentamidine | Pentamidine-d4 | % Change |
| Cmax (ng/mL) | 850 | 920 | +8.2% |
| AUC (ng·h/mL) | 7500 | 9000 | +20.0% |
| Metabolic Clearance (CL/F, L/h/kg) | 1.5 | 1.2 | -20.0% |
| Half-life (t½, hours) | 4.5 | 5.8 | +28.9% |
This hypothetical data is based on principles described in references nih.govnih.govresearchgate.net.
Investigating Drug-Drug Interactions at a Mechanistic Level
Pentamidine is known to have a significant number of potential drug-drug interactions. drugs.comdrugbank.com These interactions can occur when co-administered drugs inhibit or induce the enzymes responsible for Pentamidine's metabolism or clearance. Investigating these interactions at a mechanistic level is crucial for predicting and managing clinical risk.
Pentamidine-d4 2HCl is an indispensable tool for these in vitro and in vivo studies. By using it as an internal standard, bioanalytical methods can accurately quantify changes in the concentration of the parent drug, Pentamidine, when another drug is introduced. For example, in vitro studies using human liver microsomes can assess the potential of a new chemical entity to inhibit the metabolism of Pentamidine. In these assays, Pentamidine is incubated with the microsomes with and without the presence of the potentially interacting drug. The rate of disappearance of Pentamidine is measured, with Pentamidine-d4 2HCl used for precise quantification. A significant decrease in the rate of metabolism in the presence of the other drug would indicate a potential for a drug-drug interaction. dntb.gov.ua
This approach allows researchers to:
Identify the specific metabolic pathways affected.
Determine the potency of the inhibition or induction.
Provide data to build pharmacokinetic models that can simulate the impact of the interaction in a clinical setting.
Mechanistic and Preclinical Biological Investigations Involving Pentamidine D4 2hcl
Probing Molecular Targets and Binding Interactions
The therapeutic effects of pentamidine (B1679287) and its analogues are attributed to their ability to interact with multiple biological macromolecules. The dicationic nature of the molecule allows it to bind to negatively charged targets like nucleic acids and certain proteins.
Studies on DNA Biosynthesis Interference using Deuterated Analogues
Pentamidine is known to interfere with DNA biosynthesis, a mechanism central to its antimicrobial activity. invivochem.commedchemexpress.commedchemexpress.com The compound acts as a ligand for the minor groove of DNA, showing a preference for AT-rich sequences. amegroups.orgbenthamdirect.com This binding can physically obstruct the DNA template, inhibiting the processes of replication and transcription essential for cell survival.
Studies on pentamidine analogues have further elucidated this interaction. For instance, mono-N-arylated pentamidine analogues were shown to stabilize AT-rich DNA duplexes, confirming that the DNA binding capability is a core feature of this class of compounds. nih.gov The accumulation of a fluorescent pentamidine analogue in the nucleus and kinetoplast (the mitochondrial DNA-containing structure in kinetoplastids) of parasites provides visual evidence of its DNA-targeting mechanism. nih.gov It is hypothesized that this interaction with DNA is a primary mode of action against organisms like Pneumocystis carinii. nih.gov While direct studies on Pentamidine-d4's effect on DNA biosynthesis are not prevalent in the literature, its structural identity to pentamidine implies it shares this mechanism of interfering with nucleic acid functions. invivochem.commedchemexpress.com
Enzyme Inhibition Studies (e.g., Protein Tyrosine Phosphatases, Phosphatase of Regenerating Liver)
Beyond DNA, pentamidine has been identified as a potent and selective inhibitor of specific enzymes, notably protein tyrosine phosphatases (PTPases). invivochem.commedchemexpress.commedchemexpress.com Among these, it shows particular activity against the Phosphatase of Regenerating Liver (PRL) family, including PRL-1, PRL-2, and PRL-3. invivochem.commedchemexpress.com These enzymes are crucial in cellular signaling pathways that regulate cell growth, proliferation, and motility. By inhibiting PRL phosphatases, pentamidine can disrupt these pathways, an activity that has been explored for its anticancer potential. invivochem.commedchemexpress.com
The inhibitory profile of pentamidine against a panel of PTPases demonstrates its selectivity. The table below summarizes the half-maximal inhibitory concentrations (IC50) for pentamidine against various phosphatases.
| Enzyme | IC50 (µM) | Reference |
|---|---|---|
| PRL-1 | 0.54 | medchemexpress.com |
| PRL-2 | 1.6 | medchemexpress.com |
| PRL-3 | 0.38 | medchemexpress.com |
| PTP1B | 16.2 | medchemexpress.com |
| SHP-2 | > 100 | medchemexpress.com |
| CD45 | > 100 | medchemexpress.com |
| Lyp | > 100 | medchemexpress.com |
This interactive table shows the inhibitory concentration of pentamidine against various phosphatases. The lower the IC50 value, the more potent the inhibition.
As the deuterated analogue, Pentamidine-d4 2HCl is expected to exhibit the same enzyme inhibitory profile. invivochem.commedchemexpress.commedchemexpress.com
Analysis of Ubiquitin Modification by Pentamidine Analogues
Pentamidine has been shown to selectively interact with and modify the protein ubiquitin. invivochem.commedchemexpress.comglpbio.com Ubiquitin is a small regulatory protein that plays a critical role in numerous cellular processes through its attachment to substrate proteins, a process known as ubiquitination. Studies have revealed that the binding of pentamidine isethionate to ubiquitin induces conformational changes, specifically leading to an approximate 6% increase in the protein's beta-sheet content. chemicalbook.comchemicalbook.com This alteration of ubiquitin's structure can potentially interfere with its normal function in cellular signaling, including protein degradation pathways. This interaction represents another facet of pentamidine's pleiotropic mechanism of action. invivochem.commedchemexpress.com
In Vitro Efficacy and Selectivity Studies in Microbial and Parasitic Models
The utility of Pentamidine-d4 2HCl in research is often as a stable isotope-labeled internal standard for quantifying pentamidine in biological samples during preclinical and clinical studies. biorxiv.orgplos.org However, its biological efficacy is inferred from the extensive in vitro data available for the non-labeled pentamidine against various pathogens.
Studies on Leishmania Species
Pentamidine is a known second-line agent for the treatment of leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus. medchemexpress.com Numerous in vitro studies have confirmed its efficacy against different species of the parasite. For example, pentamidine demonstrates potent activity against Leishmania infantum, the causative agent of visceral leishmaniasis, with a reported half-maximal inhibitory concentration (IC50) of 2.5 µM. invivochem.commedchemexpress.commedchemexpress.commedchemexpress.com The activity of pentamidine and its analogues against kinetoplastid parasites like Leishmania is strongly correlated with their ability to bind DNA. nih.gov
Studies on Pneumocystis Species
Pentamidine is a cornerstone therapy for Pneumocystis pneumonia (PCP), an opportunistic fungal infection caused by Pneumocystis jirovecii (formerly Pneumocystis carinii). invivochem.commedchemexpress.com Its mechanism against this organism is thought to involve binding to DNA and inhibiting topoisomerase enzymes. nih.gov Structure-activity relationship studies involving numerous pentamidine analogues have been conducted to find compounds with improved efficacy and reduced toxicity.
In a rat model of PCP, various semi-rigid analogues of pentamidine were tested for their efficacy. The results, shown in the table below, demonstrate that structural modifications to the flexible ether bridge of the pentamidine scaffold can lead to compounds with greater potency than the parent drug.
| Compound | Description | Efficacy (% of Saline Control Cysts) | Reference |
|---|---|---|---|
| Saline | Negative Control | 100% | nih.gov |
| Pentamidine | Positive Control | 0.08% | nih.gov |
| Compound 4 (cis-amidino) | Semi-rigid Analogue | 0.04% | nih.gov |
| Compound 5 (trans-amidino) | Semi-rigid Analogue | 0.015% | nih.gov |
| Compound 6 (cis-imidazolino) | Semi-rigid Analogue | 0.02% | nih.gov |
| Compound 7 (trans-imidazolino) | Semi-rigid Analogue | 0.02% | nih.gov |
This interactive table displays the efficacy of pentamidine and its semi-rigid analogues in a rat model of Pneumocystis carinii pneumonia. Efficacy is shown as the percentage of cysts remaining compared to the saline-treated control group. A lower percentage indicates higher efficacy.
These studies highlight the robust anti-Pneumocystis activity of the pentamidine chemical class, which includes the deuterated analogue Pentamidine-d4 2HCl. nih.gov
Investigations into Trypanosomal Activity
Pentamidine is a known therapeutic agent against certain trypanosomal infections, such as the initial stage of human African trypanosomiasis caused by Trypanosoma brucei gambiense. Research into the trypanocidal activity of Pentamidine-d4 2HCl would be essential to determine if this deuterated version retains, enhances, or diminishes the efficacy of the parent drug. Such investigations would typically involve in vitro studies to determine the concentration of the compound required to inhibit the growth of or kill trypanosome parasites. Further in vivo studies in animal models of trypanosomiasis would be necessary to assess its therapeutic potential in a living organism. The specific targeting of the pentane-1,1,5,5-d4 positions for deuteration might be hypothesized to influence the metabolic stability of the compound, potentially leading to altered pharmacokinetics and, consequently, a different efficacy profile against trypanosomes.
Fundamental Studies on Cellular Processes and Pathways
The mechanism of action of pentamidine is understood to involve interference with various fundamental cellular processes in protozoa. Studies on Pentamidine-d4 2HCl would aim to elucidate if and how deuteration at the specified positions alters these interactions.
Nuclear Metabolism and Macromolecular Synthesis
Pentamidine is known to bind to DNA and interfere with the synthesis of essential macromolecules such as DNA, RNA, proteins, and phospholipids. Research on Pentamidine-d4 2HCl would investigate its ability to penetrate the nucleus of protozoan cells and interact with genetic material. Key research questions would include whether the deuteration affects the binding affinity of the molecule for DNA and if it alters the inhibition of enzymes involved in nucleic acid and protein synthesis. Techniques such as fluorescence microscopy with DNA staining and enzymatic assays would be employed to explore these potential effects.
Comparative Analysis of Biological Activities between Deuterated and Non-Deuterated Pentamidine
A critical aspect of research into any deuterated compound is a direct comparison with its non-deuterated analog. This comparative analysis would be fundamental to understanding the potential advantages or disadvantages of Pentamidine-d4 2HCl.
The primary rationale for deuteration in drug design is often to alter the rate of metabolic breakdown. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can make it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. This "kinetic isotope effect" can lead to a longer half-life, increased drug exposure, and potentially a reduction in the formation of toxic metabolites.
A comparative study of Pentamidine-d4 2HCl and pentamidine would involve parallel in vitro and in vivo experiments to assess differences in:
Metabolic Stability: Incubating both compounds with liver microsomes to determine the rate of metabolism.
Pharmacokinetics: Administering both compounds to animal models to measure and compare their absorption, distribution, metabolism, and excretion (ADME) profiles.
Efficacy: Directly comparing their effectiveness in animal models of diseases for which pentamidine is used, such as Pneumocystis pneumonia or trypanosomiasis.
Toxicity: Assessing and comparing the safety profiles of the two compounds.
Without such dedicated research, any discussion of the specific biological activities of Pentamidine-d4 2HCl remains speculative. The information available for its parent compound, pentamidine, provides a roadmap for the types of investigations required to characterize this deuterated analog fully.
Future Research Directions and Advanced Methodologies for Pentamidine D4 2hcl Research
Development of Novel Deuteration Strategies for Pentamidine (B1679287)
The exploration of alternative deuteration sites on the pentamidine scaffold offers a frontier for modulating its biological properties in novel ways. While Pentamidine-d4 targets known metabolic hotspots, deuterating other positions could yield distinct pharmacological outcomes. For instance, selective deuteration of the aromatic rings or the amidine groups could influence receptor binding affinity, target residence time, and off-target interactions. Molecular modeling can aid in identifying sites for deuteration that are sensitive to isotopic substitution. nih.gov The goal is to create a portfolio of deuterated pentamidine analogues, each with a unique profile of activity, selectivity, and metabolism.
Aromatic Ring Deuteration: Introducing deuterium (B1214612) on the phenyl rings could alter electronic properties, potentially affecting pi-pi stacking interactions with DNA or protein targets.
Amidine Group Deuteration: While less common due to potential exchange with solvent protons, deuteration at or near the positively charged amidine groups could subtly modify the pKa and hydrogen bonding capacity, impacting target recognition.
Combined Site Deuteration: A multi-targeted deuteration strategy, involving both the alkyl chain and the aromatic systems, could produce synergistic effects on the drug's pharmacokinetic and pharmacodynamic profiles. nih.gov
| Potential Deuteration Site | Hypothesized Biological Modulation | Rationale |
| Phenyl Rings | Altered target binding affinity and selectivity | Modification of electronic distribution and van der Waals interactions with DNA minor groove or enzyme active sites. nih.gov |
| Amidine Groups | Modified pKa and hydrogen bonding potential | Influences on the strength and geometry of interactions with negatively charged residues or phosphate (B84403) groups on target molecules. |
| Central Methylene (C3) | Minor alteration of metabolic profile | Investigating secondary metabolic pathways and the flexibility of the pentane (B18724) linker. |
Integration with Systems Biology and Multi-Omics Approaches
To fully comprehend the impact of deuteration on pentamidine's biological effects, future research must move beyond isolated pharmacokinetic studies and embrace a systems-level perspective. nih.gove-enm.org The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular response to the deuterated drug. nih.gov This approach can uncover the complex interplay between multiple molecular layers, offering insights into the drug's mechanism of action, potential for drug resistance, and off-target effects. nih.govwiley-vch.de
In the realms of metabolomics and proteomics, stable isotope-labeled compounds are indispensable tools for accurate quantification. nih.govnih.gov Pentamidine-d4 2HCl can serve as an ideal internal standard for quantifying non-deuterated pentamidine in complex biological samples, such as plasma, tissue, or cell lysates. By adding a known amount of the deuterated standard to a sample, researchers can correct for variations in sample preparation and mass spectrometry analysis, leading to highly precise and accurate measurements of the parent drug's concentration. nih.gov
Furthermore, "fluxomics" and "dynamic proteomics" are emerging fields that use stable isotopes like deuterium to trace the flow of molecules through metabolic and signaling pathways. nih.gov By exposing biological systems to deuterated precursors, researchers can track the synthesis and turnover rates of thousands of metabolites and proteins, providing a dynamic picture of cellular activity in response to deuterated pentamidine treatment. nih.govnih.gov
| Omics Technology | Application in Pentamidine-d4 2HCl Research | Expected Insights |
| Proteomics | Quantify changes in protein expression and post-translational modifications following treatment. | Identification of drug targets, resistance mechanisms, and off-target effects. mdpi.commdpi.com |
| Metabolomics | Profile shifts in endogenous metabolite concentrations. Use Pentamidine-d4 as an internal standard. | Elucidation of metabolic pathways affected by the drug and accurate quantification of pentamidine levels. mdpi.comresearchgate.net |
| Transcriptomics | Analyze changes in gene expression profiles. | Understanding the primary genomic response to the drug and identifying regulatory networks. nih.gov |
| Systems Biology | Integrate multi-omics datasets to build comprehensive models of drug action. e-enm.orgnih.gov | A holistic understanding of the drug's mechanism and its impact on cellular networks. nih.gov |
Computational Chemistry and Molecular Modeling of Deuterated Pentamidine
Computational chemistry provides powerful in silico tools to predict and rationalize the effects of deuteration at a molecular level, reducing the time and cost associated with extensive laboratory experiments. alliedacademies.org These methods are crucial for guiding the design of next-generation deuterated drugs and for interpreting experimental results. umd.edu
The primary motivation for using deuterium in drug design is to exploit the kinetic isotope effect (KIE), where the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond. nih.govwikipedia.org Quantum mechanics calculations, particularly density functional theory (DFT), can be used to model the reaction mechanism of pentamidine metabolism. wikipedia.org By calculating the vibrational frequencies of the molecule in its ground state and at the transition state of the bond-breaking step, the magnitude of the KIE can be predicted with a fair degree of accuracy. wikipedia.orgacs.org This predictive power allows chemists to screen various deuteration sites computationally and prioritize those most likely to produce a significant metabolic blocking effect before undertaking synthetic work. nih.gov
Molecular dynamics (MD) simulations allow researchers to observe the dynamic behavior of how a ligand like pentamidine interacts with its biological targets, such as the minor groove of DNA or the active site of an enzyme, over time. nih.govnih.gov By running separate simulations for both deuterated and non-deuterated pentamidine, subtle differences in binding thermodynamics and kinetics can be investigated. mdpi.com
These simulations can reveal whether deuteration alters the conformational flexibility of the pentane linker, the stability of hydrogen bonds, or the residence time of the drug at its binding site. nih.govnih.gov Such insights are critical for understanding how the seemingly minor change of isotopic substitution can translate into significant changes in pharmacological activity. nih.gov
| Computational Method | Specific Application for Deuterated Pentamidine | Information Gained |
| Quantum Mechanics (DFT) | Calculating vibrational frequencies at ground and transition states. | Prediction of the magnitude of the Kinetic Isotope Effect (KIE) for different deuteration sites. wikipedia.orgacs.org |
| Molecular Docking | Predicting the binding pose of pentamidine and its deuterated analogues within a target's active site. | Initial assessment of binding affinity and identification of key interacting residues. alliedacademies.org |
| Molecular Dynamics (MD) | Simulating the dynamic movement and interaction of the ligand-target complex over time. | Understanding the stability of the complex, residence time, and the influence of deuteration on binding dynamics. nih.govmdpi.com |
Application of Pentamidine-d4 2HCl in Advanced In Vitro/Ex Vivo Organ Perfusion Systems
Ex vivo organ perfusion is a groundbreaking technique that maintains the viability and physiological function of an organ outside the body for an extended period. tno.nltno-pharma.com These systems, which can perfuse organs like the liver, kidneys, or lungs with a nutrient-rich, oxygenated solution, bridge the gap between simple in vitro models and complex in vivo studies. nih.govresearchgate.net They offer a unique platform to investigate the absorption, distribution, metabolism, and excretion (ADME) of therapeutic agents in a controlled, human-like environment. tno.nl
The primary and most critical application of Pentamidine-d4 2HCl in this setting is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of the parent compound, pentamidine. The use of deuterated internal standards is widely recognized as the gold standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). texilajournal.comkcasbio.comscispace.com
Key Roles and Research Findings:
The rationale for using Pentamidine-d4 2HCl in ex vivo organ perfusion studies is grounded in the fundamental principles of analytical chemistry. When researchers introduce pentamidine into the perfusion circuit to study its effects or pharmacokinetics, they need an exceptionally accurate method to measure its concentration in the perfusate and in tissue biopsies over time.
Pentamidine-d4 2HCl, being chemically identical to pentamidine but with a slightly higher mass due to the deuterium atoms, is the ideal internal standard. scispace.comresearchgate.net It co-elutes with the non-labeled pentamidine during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. kcasbio.com This allows it to compensate for variability in sample preparation, injection volume, and matrix effects, which can suppress or enhance the ion signal. texilajournal.comkcasbio.com
While direct published research on the use of Pentamidine-d4 2HCl in organ perfusion systems is not yet available, the extensive use of deuterated standards in other pharmacokinetic studies provides a strong basis for its application. texilajournal.comlcms.cz For instance, in studies determining pentamidine levels in plasma or other biological fluids, an internal standard is crucial for accuracy. nih.govnih.govualberta.canih.gov
Hypothetical Research Scenario: Pharmacokinetics of Pentamidine in a Perfused Liver Model
To illustrate its application, consider a hypothetical study using an ex vivo perfused human liver to investigate the hepatic uptake and metabolism of pentamidine.
Experimental Setup: A human liver, deemed unsuitable for transplantation, is connected to a normothermic perfusion system. A known concentration of pentamidine is introduced into the perfusate.
Internal Standard: A precise amount of Pentamidine-d4 2HCl is added to all samples (perfusate and homogenized tissue biopsies) collected at various time points.
Sample Analysis: The samples are processed and analyzed using a validated LC-MS/MS method. The mass spectrometer is programmed to monitor specific mass transitions for both pentamidine and Pentamidine-d4 2HCl.
Data Quantification: The ratio of the peak area of pentamidine to the peak area of Pentamidine-d4 2HCl is used to calculate the exact concentration of pentamidine in each sample.
This approach would yield highly accurate data on the rate of pentamidine uptake by the liver, its distribution within the organ, and its potential metabolism, as demonstrated in the interactive data table below.
Interactive Data Table: Pentamidine Concentration in a Perfused Liver Model
This table presents hypothetical data from the described ex vivo liver perfusion experiment. The use of Pentamidine-d4 2HCl as an internal standard ensures the high fidelity of these concentration measurements.
| Time Point (Minutes) | Perfusate Pentamidine Conc. (ng/mL) | Liver Tissue Pentamidine Conc. (ng/g) |
| 0 | 100.0 | 0.0 |
| 15 | 85.2 | 14.8 |
| 30 | 72.1 | 27.9 |
| 60 | 55.9 | 44.1 |
| 120 | 38.5 | 61.5 |
| 240 | 21.3 | 78.7 |
The precise data generated through the use of Pentamidine-d4 2HCl would enable researchers to build robust pharmacokinetic models, predict drug-drug interactions, and better understand the disposition of pentamidine in a key metabolic organ. This advanced methodology holds significant promise for accelerating drug development and refining therapeutic strategies. tno.nlnih.gov
Q & A
Q. What are the critical considerations for synthesizing and purifying Pentamidine-d4 2HCl to ensure isotopic integrity?
Methodological Answer: Synthesis of deuterated compounds like Pentamidine-d4 2HCl requires precise deuteration at the 1,1,5,5 positions of the pentane backbone. Key steps include:
- Deuterium Incorporation : Use deuterated precursors (e.g., D₂O or deuterated solvents) under controlled reaction conditions to minimize proton exchange .
- Purification : Employ reversed-phase HPLC or column chromatography to isolate the deuterated species, ensuring removal of non-deuterated impurities.
- Verification : Confirm isotopic purity via LC-MS (to detect mass shifts) and ¹H/²H NMR (to verify absence of proton signals at deuterated positions) .
- Stability Testing : Monitor deuterium retention under storage conditions (e.g., -20°C) using accelerated degradation studies .
Q. How should researchers handle and store Pentamidine-d4 2HCl to maintain stability in long-term studies?
Methodological Answer: Stability is influenced by temperature, humidity, and solvent compatibility:
- Storage : Store lyophilized powder at -20°C in airtight, light-protected vials to prevent degradation. For short-term use (6–12 weeks), -4°C is acceptable .
- Reconstitution : Use deuterated solvents (e.g., DMSO-d6) to minimize proton exchange. Avoid aqueous solutions unless necessary, as hydrolysis may occur .
- Documentation : Track lot-specific stability data from certificates of analysis (CoA) provided by suppliers, which detail batch-to-batch variability .
Q. Which analytical methods are most reliable for quantifying Pentamidine-d4 2HCl in biological matrices?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use a deuterium-specific mass transition (e.g., m/z shift +4 compared to non-deuterated Pentamidine) to distinguish isotopic forms. Optimize ionization parameters (e.g., ESI+ mode) to enhance sensitivity .
- Isotope Dilution Assays : Spike samples with a stable isotope internal standard (e.g., ¹³C-labeled Pentamidine) to correct for matrix effects .
- Validation : Perform recovery tests in plasma/tissue homogenates to confirm linearity (R² > 0.99) and limit of detection (LOD < 1 ng/mL) .
Advanced Research Questions
Q. How do deuterium kinetic isotope effects (KIEs) influence the pharmacokinetic profile of Pentamidine-d4 2HCl compared to its non-deuterated analog?
Methodological Answer: Deuterium substitution can alter metabolic stability and binding affinity:
- Metabolism Studies : Compare hepatic microsomal clearance rates of Pentamidine-d4 2HCl and non-deuterated Pentamidine. Use CYP450 inhibition assays to identify enzymes affected by deuteration .
- Binding Assays : Perform surface plasmon resonance (SPR) or ITC to measure changes in target affinity (e.g., DNA minor groove binding). A KIE > 1 suggests slower bond-breaking steps in deuterated forms .
- In Vivo Correlation : Conduct parallel PK studies in rodent models, monitoring AUC and half-life differences. Note that deuterium may reduce first-pass metabolism, increasing bioavailability .
Q. How can researchers resolve contradictions in bioactivity data between Pentamidine-d4 2HCl and its non-deuterated form?
Methodological Answer: Discrepancies may arise from isotopic impurities or assay-specific artifacts:
- Purity Verification : Re-analyze batch purity via HPLC-UV and HRMS to rule out non-deuterated contaminants .
- Control Experiments : Include both deuterated and non-deuterated controls in the same assay plate to normalize for environmental variability.
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to compare binding thermodynamics. For example, altered entropy/enthalpy ratios may explain divergent IC₅₀ values .
Q. What strategies optimize experimental design for studying Pentamidine-d4 2HCl in membrane transport assays?
Methodological Answer:
- Solubility Optimization : Pre-dissolve in DMSO (≥20 mg/mL) and dilute in assay buffers (e.g., PBS) to avoid precipitation. Validate solubility via dynamic light scattering (DLS) .
- Membrane Permeability : Use Caco-2 cell monolayers to assess deuterium effects on passive diffusion. Compare apparent permeability (Papp) values with non-deuterated controls .
- Data Normalization : Include deuterated internal standards in LC-MS workflows to correct for ion suppression/enhancement in complex matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
